molecular formula C9H5N B071010 3-Ethynylbenzonitrile CAS No. 171290-53-2

3-Ethynylbenzonitrile

Cat. No.: B071010
CAS No.: 171290-53-2
M. Wt: 127.14 g/mol
InChI Key: OFXNEEFXYBSZJQ-UHFFFAOYSA-N
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Description

3-Ethynylbenzonitrile is an organic compound with the molecular formula C9H5N. It is characterized by the presence of an ethynyl group attached to the benzene ring at the third position and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylbenzonitrile can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 3-bromobenzonitrile reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a plausible method for large-scale synthesis due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can react with the ethynyl group under anhydrous conditions.

Major Products:

    Oxidation: Formation of 3-cyanobenzaldehyde or 3-cyanobenzoic acid.

    Reduction: Formation of 3-ethynylbenzylamine.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethynylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynylbenzonitrile largely depends on its functional groups. The ethynyl group can participate in various addition reactions, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can lead to the formation of new bonds and the modification of molecular structures, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Benzonitrile: Similar structure but lacks the ethynyl group.

    3-Bromobenzonitrile: Similar structure but has a bromine atom instead of an ethynyl group.

    3-Iodobenzonitrile: Similar structure but has an iodine atom instead of an ethynyl group.

Uniqueness: 3-Ethynylbenzonitrile is unique due to the presence of both an ethynyl and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations that are not possible with its simpler analogs .

Properties

IUPAC Name

3-ethynylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXNEEFXYBSZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477365
Record name 3-Ethynylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171290-53-2
Record name 3-Ethynylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171290-53-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylbenzonitrile
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Record name 3-ethynylbenzonitrile
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Synthesis routes and methods I

Procedure details

Add potassium carbonate (0.138 g, 1 mmol) to a solution of 3-trimethylsilanylethynylbenzonitrile from PREPARATION 5 (2.0 g, 10.1 mmol) in methanol (50 mL). Stir the mixture at room temperature for 20 min and add a 10% aqueous hydrochloric acid solution (4 mL). Concentrate to a reduced volume, add diethyl ether and water and separate the phases. Wash once the aqueous phase with diethyl ether. Combine the organic phases, dry over sodium sulfate and concentrate to obtain the title compound as a solid (1.17 g, 92%).
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

The title compound of Example 17 (9.35 g, 47.0 mmol) and potassium carbonate (32.0 g, 235.0 mmol) was stirred in MeOH (120 mL) at RT for 15 minutes. The reaction was partitioned between water and hexanes. The organic extracts were washed with water, dried over sodium sulphate, filtered and concentrated. The reaction mixture was purified by column chromatography to afford the title product (1.45 g, 56%) as a white solid.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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